molecular formula C19H16N2O5 B6621006 Dimethyl 5-(4-methylphthalazin-1-yl)oxybenzene-1,3-dicarboxylate

Dimethyl 5-(4-methylphthalazin-1-yl)oxybenzene-1,3-dicarboxylate

Cat. No.: B6621006
M. Wt: 352.3 g/mol
InChI Key: ITINRBRMQRLMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-(4-methylphthalazin-1-yl)oxybenzene-1,3-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phthalazinone moiety linked to a benzene ring through an ester linkage, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

dimethyl 5-(4-methylphthalazin-1-yl)oxybenzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-11-15-6-4-5-7-16(15)17(21-20-11)26-14-9-12(18(22)24-2)8-13(10-14)19(23)25-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITINRBRMQRLMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)OC3=CC(=CC(=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-(4-methylphthalazin-1-yl)oxybenzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phthalazinone Intermediate: This step involves the reaction of phthalic anhydride with hydrazine to form phthalazinone.

    Esterification: The phthalazinone intermediate is then esterified with dimethyl 5-hydroxyisophthalate under acidic conditions to form the desired compound.

The reaction conditions often require controlled temperatures, typically around 60-80°C, and the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-(4-methylphthalazin-1-yl)oxybenzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles such as amines or alcohols replace the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

    Substitution: Amines or alcohols in the presence of a base like sodium hydroxide at elevated temperatures.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Dimethyl 5-(4-methylphthalazin-1-yl)oxybenzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism by which Dimethyl 5-(4-methylphthalazin-1-yl)oxybenzene-1,3-dicarboxylate exerts its effects is primarily through its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester groups can undergo hydrolysis, releasing active metabolites that further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-(4-phenylphthalazin-1-yl)oxybenzene-1,3-dicarboxylate
  • Dimethyl 5-(4-chlorophthalazin-1-yl)oxybenzene-1,3-dicarboxylate
  • Dimethyl 5-(4-nitrophthalazin-1-yl)oxybenzene-1,3-dicarboxylate

Uniqueness

Dimethyl 5-(4-methylphthalazin-1-yl)oxybenzene-1,3-dicarboxylate is unique due to the presence of the methyl group on the phthalazinone ring, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in its chemical behavior and biological activity compared to similar compounds.

By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.